BenchChemオンラインストアへようこそ!

9-O-AcetylPaliperidone

Pharmaceutical impurity profiling HPLC method validation Paliperidone quality control

9-O-AcetylPaliperidone (CAS 130049-87-5) is the 9-O-acetyl ester derivative of the atypical antipsychotic paliperidone, categorized under pharmaceutical impurity reference standards and advanced intermediates. It is structurally identified as Paliperidone Impurity PYX and is recognized in patent literature as a key intermediate enabling high-purity paliperidone synthesis via basic hydrolysis.

Molecular Formula C25H29FN4O4
Molecular Weight 468.5 g/mol
CAS No. 130049-87-5
Cat. No. B3230324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-O-AcetylPaliperidone
CAS130049-87-5
Molecular FormulaC25H29FN4O4
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)OC(=O)C)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
InChIInChI=1S/C25H29FN4O4/c1-15-19(25(32)30-10-3-4-21(24(30)27-15)33-16(2)31)9-13-29-11-7-17(8-12-29)23-20-6-5-18(26)14-22(20)34-28-23/h5-6,14,17,21H,3-4,7-13H2,1-2H3
InChIKeyXXBVHRGNIXZZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-O-AcetylPaliperidone (CAS 130049-87-5): A Critical Paliperidone Process Impurity and Synthetic Intermediate


9-O-AcetylPaliperidone (CAS 130049-87-5) is the 9-O-acetyl ester derivative of the atypical antipsychotic paliperidone, categorized under pharmaceutical impurity reference standards and advanced intermediates [1]. It is structurally identified as Paliperidone Impurity PYX and is recognized in patent literature as a key intermediate enabling high-purity paliperidone synthesis via basic hydrolysis [2]. Unlike common paliperidone degradation impurities, this compound arises specifically from the acetylation of the 9-hydroxyl group during synthesis or as a controlled derivatization product, making its monitoring essential for regulatory compliance and its availability as a certified reference material critical for analytical method validation.

Why a Generic Paliperidone Impurity Standard Cannot Substitute for 9-O-AcetylPaliperidone


Substituting 9-O-AcetylPaliperidone with a structurally similar paliperidone impurity standard—such as paliperidone keto impurity (Impurity 2, CAS 1189516-65-1) or paliperidone N-oxide—introduces unquantifiable risk into analytical method specificity and accuracy [1]. Each paliperidone-related impurity possesses a unique chromatographic retention time, mass spectrum, and stability profile. For instance, 9-O-AcetylPaliperidone is defined by a relative retention time (RRT) of approximately 1.27 relative to paliperidone under standard HPLC conditions, a value distinct from other process impurities such as Imp-A through Imp-E described in stability-indicating methods [2]. Using an incorrect impurity standard would cause misidentification of peaks, falsified impurity quantification, and potential regulatory rejection of analytical data packages. Certified reference materials like the ISO 17034-compliant 9-O-AcetylPaliperidone offer a level of traceability and structural confirmation that generic 'paliperidone impurity' products do not guarantee [3].

Quantitative Evidence Supporting the Procurement of 9-O-AcetylPaliperidone Over Alternative Paliperidone Impurity Standards


Chromatographic Selectivity: Unique Relative Retention Time (RRT) Distinguishes 9-O-AcetylPaliperidone from Co-eluting Impurities

In the HPLC method described for paliperidone purity assessment, 9-O-AcetylPaliperidone (designated Impurity X or PYX) exhibits a relative retention time (RRT) of approximately 1.27 relative to the paliperidone parent peak [1]. This chromatographic selectivity is critical because other prominent process impurities, such as the keto impurity (Impurity 2, RRT differs) and the N-oxide degradant, elute at distinct positions. The RRT value of 1.27 is a specific, experimentally defined parameter that enables unambiguous identification and quantification, preventing false-positive or false-negative impurity detection in batch release testing [2].

Pharmaceutical impurity profiling HPLC method validation Paliperidone quality control

Synthetic Intermediate Purity: Hydrolysis of 9-O-AcetylPaliperidone Yields Paliperidone Form II of 99.05% Purity

In a patented process, 9-O-AcetylPaliperidone serves as the penultimate intermediate. Its basic hydrolysis using methanolic ammonia at 40 °C for 6 hours directly affords Paliperidone Form II with a purity of 99.05% (Example 5: 75 g input, 65 g isolated yield) [1]. This compares favorably with typical crude paliperidone synthesis routes requiring multiple recrystallizations or column chromatography to achieve acceptable purity. The process avoids the use of expensive chiral resolutions or extensive purification steps, establishing 9-O-AcetylPaliperidone as a uniquely efficient intermediate for high-purity API production [2].

Paliperidone synthesis Process chemistry API purification

Mass Spectrometric Identification: Molecular Ion Signature Distinct from Other Paliperidone Impurities

9-O-AcetylPaliperidone possesses a molecular mass of 468.52 Da (C25H29FN4O4), generating a protonated molecular ion [M+H]+ at m/z ~469 . This mass is unique among the five process-related impurities (Imp-A to Imp-E) characterized in stability-indicating studies, where Imp-C exhibits m/z 425.2 and Imp-D shows m/z 443.0 [1]. The distinct mass spectrometric signature enables selective detection by LC-MS, preventing misidentification during forced degradation and stability testing.

LC-MS impurity identification Mass spectrometry Paliperidone degradation products

Certified Reference Standard Traceability: ISO 17034 Compliance Versus Generic Impurity Products

Commercially available 9-O-AcetylPaliperidone from CATO (Cat. No. C4X-172480) is manufactured under ISO 17034 accreditation, the international standard for reference material producers [1]. This certification mandates rigorous homogeneity, stability, and characterization studies, with a certificate of analysis including NMR, MS, HPLC, IR, and UV data. In contrast, many generic paliperidone impurity standards are provided with only a basic certificate of analysis lacking comprehensive structural confirmation data [2]. The ISO 17034 compliance directly supports regulatory filings under ICH Q3A/B guidelines, where impurity reference standard traceability is a critical requirement.

Reference standard certification ISO 17034 Regulatory compliance

High-Value Application Scenarios for 9-O-AcetylPaliperidone in Pharmaceutical Development and Manufacturing


HPLC Method Validation and System Suitability Testing for Paliperidone API

9-O-AcetylPaliperidone is used as a reference marker during the development and validation of stability-indicating HPLC methods for paliperidone drug substance. Its well-defined RRT of 1.27 enables the establishment of system suitability criteria—specifically resolution and peak symmetry requirements—that must be met before sample analysis [1]. This application is mandated by ICH Q2(R1) guidelines for impurity methods and ensures that the analytical system can differentiate 9-O-AcetylPaliperidone from the paliperidone parent peak and other process impurities.

Regulatory Impurity Profiling for ANDA Submissions

Generic drug manufacturers developing paliperidone extended-release tablets must characterize and control all process-related impurities above the identification threshold (0.10% for a maximum daily dose of 12 mg). 9-O-AcetylPaliperidone, as a known synthetic by-product (acetylation of the 9-OH group), is included in the impurity profile submitted to regulatory agencies [2]. The availability of an ISO 17034-certified reference standard for this specific impurity streamlines the qualification and validation process required for Abbreviated New Drug Applications (ANDAs).

Paliperidone API Synthesis via 9-O-Acyl Intermediate Route

For contract manufacturing organizations (CMOs) and API manufacturers, 9-O-AcetylPaliperidone serves as a strategically advantageous intermediate. The patented route demonstrates that basic hydrolysis of this intermediate yields Paliperidone Form II with a documented purity of 99.05% without the need for column chromatography or repeated recrystallization [3]. This process offers a cost-effective and scalable alternative to traditional synthetic pathways, particularly when high polymorphic purity and low residual solvent levels are critical quality attributes.

Forced Degradation Studies to Identify Hydrolytic Degradation Pathways

In stress testing studies conducted under acidic and basic hydrolysis conditions, 9-O-AcetylPaliperidone may be monitored as a potential degradation product to confirm mass balance and degradation kinetics of paliperidone formulations [2]. Its distinct mass spectrometric fingerprint (m/z 469 [M+H]+) allows LC-MS tracking even in the presence of co-eluting degradants, supporting the development of stability-indicating methods and shelf-life determination of finished dosage forms.

Quote Request

Request a Quote for 9-O-AcetylPaliperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.